2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a pyrazole moiety. This compound is part of a larger class of pyrazole derivatives, which are known for their diverse biological activities. The significance of this compound lies in its potential applications in medicinal chemistry and its role as a building block for the synthesis of more complex molecules.
The information regarding 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid can be sourced from various chemical databases and scientific literature. It is often synthesized in laboratory settings and studied for its chemical properties and potential applications in pharmaceuticals.
This compound can be classified as an organic compound, specifically a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It also belongs to the category of heterocyclic compounds because it contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
The synthesis of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid typically involves several steps, including the formation of the cyclopropane ring and subsequent attachment of the pyrazole group.
The reaction conditions often include the use of bases such as triethylamine to promote nucleophilic substitution reactions. Inert solvents like dichloromethane are frequently used to minimize side reactions and enhance yield. The reaction temperature and time are critical parameters that must be optimized to achieve high purity and yield.
The molecular formula for 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is . The structure consists of a cyclopropane ring bonded to a pyrazole ring at one position, with a carboxylic acid group attached to the cyclopropane.
The compound's molecular weight is approximately 166.18 g/mol. The structural representation can be described using SMILES notation: CN1N=CC=C1C1CC1C(=O)O
. This notation indicates the connectivity of atoms within the molecule, highlighting both the cyclic structures and functional groups present.
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
The reactivity of this compound can be influenced by substituents on the pyrazole ring and reaction conditions such as temperature and solvent choice. Monitoring these factors is crucial for optimizing reaction outcomes.
The mechanism by which 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid exerts its biological effects is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors.
Research has indicated that compounds with similar structures exhibit activity against various biological pathways, potentially acting as inhibitors or modulators. Further studies are needed to clarify its precise mechanism and therapeutic potential.
Relevant data on melting points, boiling points, or specific heat capacities require further experimental determination as they are not universally available in literature.
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid has potential applications in medicinal chemistry due to its structural features that allow it to interact with biological systems. It may serve as:
The construction of the strained cyclopropane ring fused to pyrazole nuclei employs strategic cyclopropanation techniques. Corey-Chaykovsky cyclopropanation utilizes sulfonium ylides (generated from trimethylsulfoxonium iodide) reacting with vinylpyrazole precursors under phase-transfer conditions, achieving trans-configured cyclopropane-pyrazole hybrids in 65–82% yield with diastereoselectivity >20:1 [9]. Alternatively, transition-metal-catalyzed cyclopropanations leverage diazoacetate derivatives (e.g., ethyl diazoacetate) with Pd(0) catalysts, enabling stereoselective cyclopropanation of 3-vinylpyrazoles. This method affords cis-dominant configurations (dr 8:1) but requires stringent exclusion of moisture [1] [9].
For enantiopure derivatives, bromocyclopropane intermediates serve as pivotal precursors. Enantiomerically enriched bromocyclopropanes (ee >95%), resolved via cinchona alkaloid salts, undergo base-assisted dehydrohalogenation to form reactive cyclopropenes. Subsequent nucleophilic addition by pyrazole anions yields trans-1,2,3-trisubstituted cyclopropanes with dr >25:1 [6]. Steric differentiation between substituents (e.g., methyl vs. phenyl) governs facial selectivity during nucleophile attack, ensuring high stereochemical fidelity.
Table 1: Cyclopropanation Methods for Pyrazole-Carboxylic Acid Hybrids
Method | Key Reagents | Diastereoselectivity | Yield Range | Configuration |
---|---|---|---|---|
Corey-Chaykovsky | Sulfonium ylide, DMSO | >20:1 | 65–82% | trans dominant |
Pd(0)-Catalyzed | Ethyl diazoacetate, Pd(dba)₂ | ~8:1 | 55–70% | cis dominant |
Bromocyclopropane Ring-Opening | KOtBu, pyrazole nucleophiles | >25:1 | 68–85% | trans selective |
Multicomponent reactions (MCRs) enable rapid assembly of polysubstituted cyclopropane-pyrazole scaffolds. Formal nucleophilic substitutions of chiral bromocyclopropanes with azole nucleophiles exemplify this approach. Enantiopure bromocyclopropane carboxamides, treated with KOtBu in DMSO, generate strained cyclopropene intermediates. Azoles (e.g., pyrrole, indole, pyrazole) undergo regioselective addition across the double bond, yielding tetrasubstituted cyclopropyl azoles with retention of chirality [6]. Pyrrole and 7-azaindole nucleophiles deliver yields of 75–88% (dr >20:1), while bulkier N-ethylaniline derivatives exhibit reduced efficiency (dr 3:1, 55% yield).
Tandem dehydrohalogenation-addition sequences tolerate diverse heterocycles, though acidic azoles (imidazoles, triazoles) deactivate the base. Electronic effects significantly influence reactivity: electron-rich indoles add efficiently, whereas electron-deficient pyrimidine-based nucleophiles fail to cyclize. This MCR pathway provides access to >20 enantiopure hybrids, including pharmaceutically relevant 5-cyclopropyl-2H-pyrazole-3-carboxylic acid derivatives [6] [8].
Regiocontrol in pyrazole cyclization remains critical for biological activity. Pd-catalyzed Suzuki couplings install aryl/heteroaryl groups at the pyrazole C4-position. For instance, 4-bromopyrazole-cyclopropane carboxylates react with arylboronic acids under Pd(PPh₃)₄ catalysis, yielding 4-aryl derivatives (75–90%) without epimerization of the cyclopropane stereocenter [5]. Direct cyclocondensation of 1,3-dicarbonyls with hydrazines offers an alternative route; however, unprotected cyclopropane-diones often suffer from ring strain-induced side reactions.
Steric directing groups mitigate regiochemical ambiguities. N-Boc-hydrazines undergo copper-catalyzed coupling with cyclopropane-bearing boronic acids, followed by in situ deprotection and cyclocondensation with β-ketoesters, affording 1,3,5-trisubstituted pyrazoles regioselectively [2] [10]. Microwave-assisted cyclizations (90°C, 20 min) enhance regioselectivity to >9:1 for unsymmetrical 1,3-dicarbonyls.
Table 2: Regioselective Pyrazole Cyclization Methods
Strategy | Catalyst/Reagents | Regioselectivity | Application Scope |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | >98% C4-arylation | Aryl/heteroaryl boronic acids |
Hydrazine Cyclocondensation | CuI, β-ketoesters | ~9:1 | Alkyl/aryl 1,3-dicarbonyls |
Microwave-Assisted Tautomerization | Solvent: DMF, 110°C | >95% purity | Allenyl hydrazine intermediates |
The carboxylic acid moiety serves as a handle for diversification. Esterification protocols use EDCI/HOBt coupling with alcohols, yielding stable cyclopropyl esters (e.g., ethyl 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylate). Sterically hindered alcohols require DMAP catalysis (70–85% yield), while methyl esters form quantitatively with diazomethane [1] [3]. Thermal decarboxylation occurs at 180–200°C in quinoline, generating 2-(2H-pyrazol-3-yl)cyclopropane without racemization. This proceeds via a six-membered transition state, with electron-donating pyrazole substituents accelerating CO₂ loss [1].
Divergent reactivity is observed in tetrazole formations. Cyclopropylcarboxamides undergo Curtius rearrangement with diphenylphosphoryl azide, forming Boc-protected amines. Subsequent deprotection yields amino-cyclopropyl pyrazoles, whereas direct azide cyclization affords tetrazole bioisosteres (60% yield) [3] [5].
Table 3: Post-Synthetic Derivatives of 2-(2H-Pyrazol-3-yl)cyclopropane-1-carboxylic Acid
Modification | Reagents/Conditions | Key Products | Yield |
---|---|---|---|
Esterification | EDCI, HOBt, ROH, DMAP | Ethyl 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylate | 70–85% |
Decarboxylation | Quinoline, 200°C, Cu powder | 2-(2H-Pyrazol-3-yl)cyclopropane | 65–75% |
Curtius Rearrangement | DPPA, t-BuOH, heat | tert-Butyl (2-(pyrazol-3-yl)cyclopropyl)carbamate | 55% |
Tetrazole Formation | NaN₃, NH₄Cl, DMF, 120°C | 5-(Cyclopropyl)-1H-pyrazole-3-carbonitrile | 60% |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9